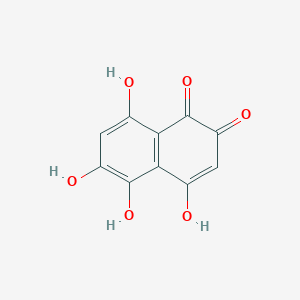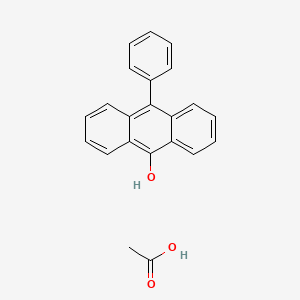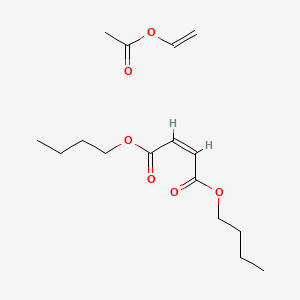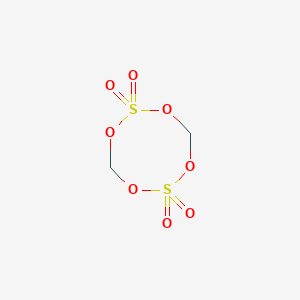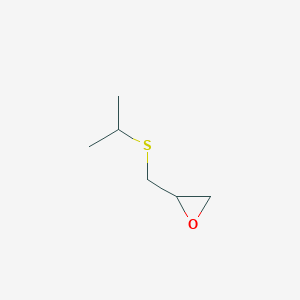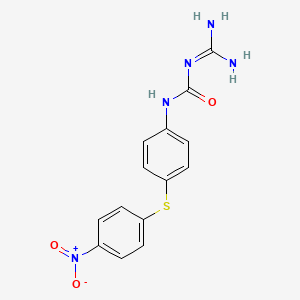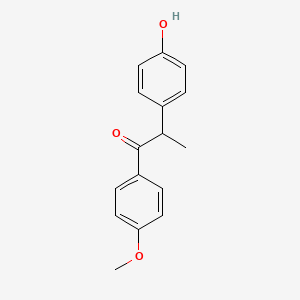![molecular formula C27H34N4O2S B14703699 21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione CAS No. 21170-28-5](/img/structure/B14703699.png)
21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione is a chemical compound with the molecular formula C27H34N4O2S and a molecular weight of 478.6495 g/mol This compound is known for its unique structure, which combines elements of both steroid and purine chemistry
Métodos De Preparación
The synthesis of 21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione involves several steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the steroid backbone: The synthesis begins with the preparation of the pregn-4-ene-3,20-dione backbone through a series of reactions involving steroid precursors.
Introduction of the purine moiety: The purine ring is introduced via nucleophilic substitution reactions, where the purine derivative reacts with the steroid backbone.
Methylsulfanyl group addition:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating hormonal pathways and its potential as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of 21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Binding to nuclear receptors: It may interact with nuclear receptors, modulating gene expression and influencing cellular functions.
Enzyme inhibition: The compound could inhibit specific enzymes involved in metabolic pathways, altering biochemical processes within cells.
Signal transduction: It may affect signal transduction pathways, leading to changes in cellular responses and activities.
Comparación Con Compuestos Similares
21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione can be compared with other similar compounds, such as:
Pregn-4-ene-3,20-dione: A simpler steroid compound without the purine and methylsulfanyl groups.
6-(Methylsulfanyl)-7h-purin-7-yl derivatives: Compounds with similar purine structures but lacking the steroid backbone.
Other steroid-purine hybrids: Compounds that combine elements of both steroid and purine chemistry but with different substituents or modifications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
21170-28-5 |
|---|---|
Fórmula molecular |
C27H34N4O2S |
Peso molecular |
478.7 g/mol |
Nombre IUPAC |
10,13-dimethyl-17-[2-(6-methylsulfanylpurin-7-yl)acetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H34N4O2S/c1-26-10-8-17(32)12-16(26)4-5-18-19-6-7-21(27(19,2)11-9-20(18)26)22(33)13-31-15-30-24-23(31)25(34-3)29-14-28-24/h12,14-15,18-21H,4-11,13H2,1-3H3 |
Clave InChI |
VYLBXXWXMGRADR-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC3C(C1CCC2C(=O)CN4C=NC5=C4C(=NC=N5)SC)CCC6=CC(=O)CCC36C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


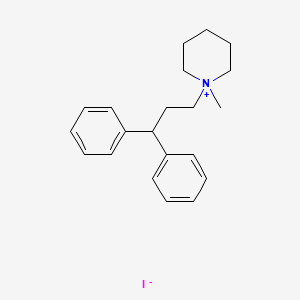
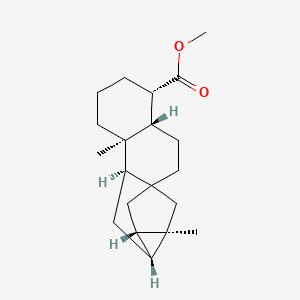
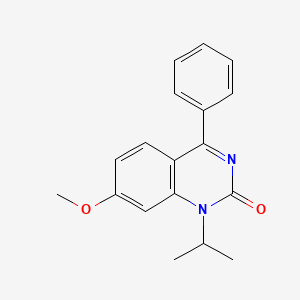
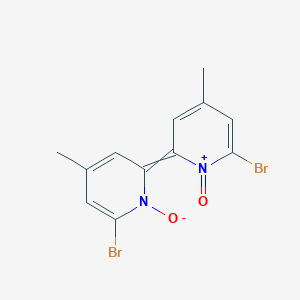
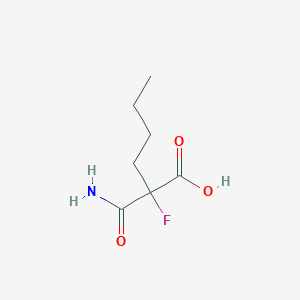
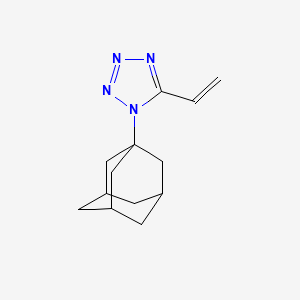
![N'-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea](/img/structure/B14703641.png)
